(2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile
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Overview
Description
(2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a sulfonyl group, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chlorophenyl sulfonyl intermediate: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with an appropriate base.
Coupling with diethylamino phenylamine: The intermediate is then reacted with 4-(diethylamino)aniline under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and diethylamino groups may facilitate binding to specific sites, leading to modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-bromophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile
- (2Z)-2-[(4-methylphenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile
- (2Z)-2-[(4-fluorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile
Uniqueness
The uniqueness of (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds with different substituents.
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-[4-(diethylamino)anilino]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c1-3-23(4-2)17-9-7-16(8-10-17)22-14-19(13-21)26(24,25)18-11-5-15(20)6-12-18/h5-12,14,22H,3-4H2,1-2H3/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNVBDYPFJJYPK-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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